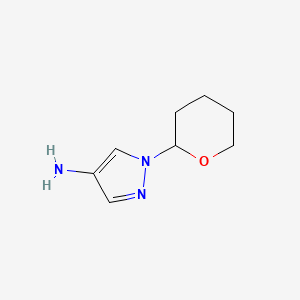

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

CAS No.: 1216165-35-3

Cat. No.: VC2879428

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216165-35-3 |

|---|---|

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 1-(oxan-2-yl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2 |

| Standard InChI Key | WFVIVFUPBWZTNO-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)N2C=C(C=N2)N |

| Canonical SMILES | C1CCOC(C1)N2C=C(C=N2)N |

Introduction

Physical and Chemical Properties

Basic Properties

While specific experimental data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is limited in the literature, properties can be inferred from structurally related compounds. The following table summarizes the fundamental properties of this compound:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃O | Pyrazole core with THP and amino group |

| Molecular Weight | Approx. 167.21 g/mol | Calculated based on atomic composition |

| Physical State | Likely solid at room temperature | Based on similar pyrazole derivatives |

| Solubility | Predicted soluble in polar organic solvents | Similar to related pyrazole compounds |

| Melting Point | Not directly reported | Requires experimental determination |

| Stability | Moderately stable; sensitive to strong acids | THP group can be cleaved under acidic conditions |

Structural Features

The compound contains several key structural features that contribute to its chemical behavior and potential biological activity:

-

A pyrazole ring with an amino group at the C4 position, providing a nucleophilic site

-

A tetrahydropyran group connected at the N1 position of pyrazole, serving as a protecting group

-

Multiple stereogenic centers in the tetrahydropyran ring, potentially leading to stereoisomers

These features create a molecule with both hydrogen bond donor (NH₂) and acceptor sites (pyrazole N, tetrahydropyran O), contributing to its potential interactions with biological targets .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine serves as a valuable intermediate in the synthesis of more complex biologically active compounds. The THP protection of the pyrazole nitrogen allows for selective functionalization at other positions, while the amine group provides a handle for further structural elaboration through various reactions:

-

Amide formation

-

Sulfonamide synthesis

-

Reductive amination

-

Urea or thiourea formation

These transformations can lead to compounds with diverse pharmacological profiles .

Related Compounds with Biological Activity

Structurally similar compounds have demonstrated significant biological activities, suggesting potential applications for derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine:

The incorporation of the tetrahydropyran ring into pyrazole-based structures often contributes to improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability .

Structure-Activity Relationships

Key Pharmacophoric Elements

Analysis of structurally related compounds reveals several structural features that might contribute to the biological activity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine derivatives:

-

The pyrazole core provides a rigid scaffold that can present substituents in defined spatial orientations

-

The amine group at C4 can serve as a hydrogen bond donor in interactions with biological targets

-

The tetrahydropyran oxygen acts as a hydrogen bond acceptor

-

The conformational flexibility of the tetrahydropyran ring allows for adaptive binding to protein targets

THP Group: Beyond Protection

While the THP group often serves primarily as a protecting group in synthetic schemes, its presence can also influence the biological properties of the resulting compounds:

In some cases, the THP group may be retained in the final bioactive compound rather than being cleaved during synthesis .

Synthetic Applications and Case Studies

Application in Androgen Receptor Antagonist Synthesis

One significant application of related protected pyrazole derivatives is in the synthesis of androgen receptor antagonists. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester has been used as a key intermediate in the synthesis of androgen receptor modulators through the following sequence:

-

Suzuki coupling with 4-bromo-2-chlorobenzonitrile

-

Acid-mediated deprotection of the THP group

-

Further functionalization to produce the final drug candidate

This synthetic route benefits from the THP protection strategy, allowing selective functionalization of the pyrazole ring .

Optimization of Synthetic Conditions

Research has focused on optimizing the conditions for key transformations involving THP-protected pyrazoles. For Suzuki coupling reactions, significant improvements have been achieved:

| Parameter | Conventional Conditions | Optimized Conditions | Advantage |

|---|---|---|---|

| Catalyst Loading | 5-10 mol% Pd catalyst | 0.5-0.8 mol% Pd(OAc)₂ | Cost reduction |

| Solvent System | THF-toluene-water | Acetonitrile-water | Easier product isolation |

| Base | Sodium carbonate | Potassium carbonate | Improved reaction rate |

| Workup | Distillation steps | Simple filtration | Simplified procedure |

These optimizations make the synthetic routes more economical and environmentally friendly, facilitating the preparation of pyrazole derivatives on larger scales .

Research Techniques and Analytical Methods

Characterization Methods

The characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and related compounds typically employs several complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

X-ray crystallography (for solid-state structure determination)

-

Chromatographic methods (HPLC, GC-MS)

These techniques provide comprehensive structural information, enabling the confirmation of synthetic products and the investigation of structure-activity relationships .

Computational Studies

Computational methods offer valuable insights into the properties and behavior of pyrazole derivatives:

-

Molecular modeling to predict three-dimensional structures

-

Docking studies to investigate interactions with potential biological targets

-

Density functional theory (DFT) calculations to determine electronic properties

-

Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization

These computational approaches complement experimental studies, facilitating the rational design of novel pyrazole derivatives with enhanced properties .

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing improved synthetic methods for pyrazole functionalization:

-

Catalytic methods for direct C-H amination at the C4 position

-

Stereoselective approaches to control the configuration at the anomeric carbon of the THP group

-

Flow chemistry techniques for scalable and sustainable synthesis

-

Green chemistry approaches to minimize waste and environmental impact

These methodological advances would enhance the accessibility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and related compounds for research and development purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume